molecular formula C6H8N4O3S B7962037 METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE CAS No. 211495-72-6

METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE

Cat. No.: B7962037
CAS No.: 211495-72-6
M. Wt: 216.22 g/mol
InChI Key: YHCLNDXKKGNMBF-YCRREMRBSA-N
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Description

METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE is a chemical compound with a complex structure that includes a thiadiazole ring, an amino group, and a methoxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of amino acids with methanol using trimethylchlorosilane, which offers convenience, mild conditions, and good to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve catalytic syntheses from petrochemical feedstocks. For example, the production of methacrylic acid and its esters, such as methyl methacrylate, can be achieved through synthesis from acetone and hydrocyanic acid (acetonecyanohydrin) and catalytic syntheses from ethylene, propylene, and isobutylene .

Chemical Reactions Analysis

Types of Reactions: METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation. For example, the oxidation of the thiadiazole ring may require strong oxidizing agents, while reduction reactions may involve the use of hydrogen gas or metal hydrides.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be investigated for its potential antimicrobial or antifungal properties. In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities. Additionally, in industry, it may be used in the production of polymers or other materials with specific properties .

Mechanism of Action

The mechanism of action of METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to METHYL(2E)-2-(5-AMINO-1,2,4-THIADIAZOL-3-YL)-2-(METHOXYIMINO)ACETATE include other thiadiazole derivatives and methoxyimino compounds. Examples include kresoxim-methyl and [(2-amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl (2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3S/c1-12-5(11)3(9-13-2)4-8-6(7)14-10-4/h1-2H3,(H2,7,8,10)/b9-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCLNDXKKGNMBF-YCRREMRBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NOC)C1=NSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/OC)/C1=NSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171387
Record name Methyl (αE)-5-amino-α-(methoxyimino)-1,2,4-thiadiazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211495-72-6
Record name Methyl (αE)-5-amino-α-(methoxyimino)-1,2,4-thiadiazole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211495-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (αE)-5-amino-α-(methoxyimino)-1,2,4-thiadiazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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